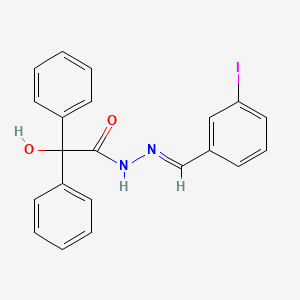

2-hydroxy-N'-(3-iodobenzylidene)-2,2-diphenylacetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- This compound is a hydrazone derivative, a class of compounds known for their diverse chemical and biological properties. Hydrazones are often used in the synthesis of various heterocyclic compounds and have applications in different fields due to their chemical properties.

Synthesis Analysis:

- The synthesis of similar hydrazone compounds often involves the reaction of benzaldehydes with hydrazides in the presence of suitable solvents and catalysts. For instance, Naganagowda et al. (2011) and (2014) describe the synthesis of closely related hydrazones using benzaldehydes and benzothiophene-carbohydrazide in ethanol with acetic acid as a catalyst (Naganagowda et al., 2014).

Molecular Structure Analysis:

- The molecular structure of hydrazones, including the 2-hydroxy-N'-(3-iodobenzylidene) derivative, can be elucidated using spectroscopic methods such as IR, NMR, and UV-vis spectroscopies. Tamer et al. (2014) conducted a detailed vibrational analysis of a similar compound using density functional theory (DFT), providing insights into the molecular structure and electronic transitions (Tamer, Avcı, & Atalay, 2014).

Chemical Reactions and Properties:

- The chemical reactivity and properties of hydrazones are influenced by their molecular structure, as demonstrated by Karrouchi et al. (2021) in their study on the synthesis and characterization of a similar hydrazone compound (Karrouchi et al., 2021).

Physical Properties Analysis:

- The physical properties, such as melting points and solubility, of hydrazones can be determined experimentally. These properties are crucial for understanding the compound's behavior in various environments and applications.

Chemical Properties Analysis:

- The chemical properties, including reactivity, stability, and potential applications, are closely linked to the molecular structure and electronic characteristics of the compound. Studies like those conducted by Tamer et al. (2014) and Karrouchi et al. (2021) provide a deeper understanding of these aspects.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Recent studies have focused on the synthesis and characterization of Schiff base compounds and their derivatives, which are recognized for their broad spectrum of biological activities. For instance, the synthesis and characterization of related Schiff base compounds have been reported, revealing their potential as bioactive molecules due to their antibacterial, antifungal, antioxidant, and cytotoxic activities. These compounds also demonstrate significant interactions with DNA, suggesting potential applications in molecular biology and pharmacology (Sirajuddin et al., 2013).

Antioxidant Properties

Some derivatives have been synthesized to assess their antioxidant capabilities. For example, compounds synthesized from reactions involving substituted hydrazides showed significant free-radical scavenging ability, highlighting their potential as antioxidants in pharmaceutical and food industries (Ali, 2015).

Antimicrobial Activity

The antimicrobial activity of Schiff base compounds derived from hydrazide and their vanadium(V) complexes has been evaluated, showing effectiveness against various bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents to combat resistant microbial strains (He et al., 2018).

Antitumor and Antiproliferative Activity

Studies on the antitumor potential of acylhydrazone derivatives, including those similar to 2-hydroxy-N'-(3-iodobenzylidene)-2,2-diphenylacetohydrazide, have shown promising results. Certain derivatives exhibited potent cytotoxicity against cancer cell lines, suggesting their potential as antitumor agents (Congiu & Onnis, 2013).

Molecular Docking Studies

Molecular docking studies of related compounds have provided insights into their potential interactions with biological targets, suggesting the feasibility of designing new molecules with specific biological activities. Such studies are crucial for the development of new therapeutic agents (Karrouchi et al., 2021).

Propiedades

IUPAC Name |

2-hydroxy-N-[(E)-(3-iodophenyl)methylideneamino]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17IN2O2/c22-19-13-7-8-16(14-19)15-23-24-20(25)21(26,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15,26H,(H,24,25)/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUAEMXYKCCOAY-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC(=CC=C3)I)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC(=CC=C3)I)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-[(E)-(3-iodophenyl)methylideneamino]-2,2-diphenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,9-dioxaspiro[5.5]undec-4-yl-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5554426.png)

![2-benzyl-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5554427.png)

![3-isopropyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5554438.png)

![3-(1-methyl-2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}ethoxy)pyridine dihydrochloride](/img/structure/B5554442.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5554484.png)

![ethyl 2-(2-furoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5554491.png)

![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]acrylamide](/img/structure/B5554498.png)

![3-(4-fluorophenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5554519.png)

![4-(3-chlorobenzyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5554520.png)

![1-(4-methylphenyl)-4-[2-(methylthio)benzoyl]-2-piperazinone](/img/structure/B5554524.png)

![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylacetyl)piperidin-4-yl]nicotinamide](/img/structure/B5554525.png)